molecular formula C8H7NO4S B373678 ({3-Nitrophenyl}sulfanyl)acetic acid

({3-Nitrophenyl}sulfanyl)acetic acid

Cat. No.: B373678
M. Wt: 213.21g/mol
InChI Key: JEXWGRCQMMPHBH-UHFFFAOYSA-N
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Description

(3-Nitrophenylsulfanyl)acetic acid, also systematically named as 2-[(3-nitrophenyl)sulfanyl]acetic acid, is a nitro-substituted aromatic compound featuring a sulfanylacetic acid moiety. Its molecular formula is C₈H₇NO₄S, with a molar mass of 213.21 g/mol. The compound’s structure consists of a 3-nitrophenyl group attached via a sulfur atom to an acetic acid backbone. This configuration confers unique electronic and steric properties, making it relevant in organic synthesis, coordination chemistry, and materials science . Derivatives of this compound, such as methyl esters or salts, are often explored for their reactivity in nucleophilic substitution and polymerization reactions .

Properties

Molecular Formula

C8H7NO4S

Molecular Weight

213.21g/mol

IUPAC Name

2-(3-nitrophenyl)sulfanylacetic acid

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)

InChI Key

JEXWGRCQMMPHBH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)SCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)SCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfanylacetic Acid Derivatives

Compound Name Molecular Formula Key Substituents/Modifications Applications/Properties References
(3-Nitrophenylsulfanyl)acetic acid C₈H₇NO₄S 3-Nitrophenyl group, sulfanylacetic acid Intermediate in organic synthesis
[(1-Methyl-1H-imidazol-2-yl)sulfanyl]acetic acid C₆H₈N₂O₂S Imidazole ring, methyl group Ionic liquid-modified AuNP sensors
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid C₆H₁₀O₂S₃ Xanthate group (S–C(=S)–O–iPr) RAFT polymerization of vinyl acetate
2-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid C₁₁H₁₀N₂O₃S 1,2,4-Oxadiazole ring, 3-methylphenyl Potential bioactive heterocycles
Methyl [(3-nitropyridin-2-yl)sulfanyl]acetate C₈H₈N₂O₄S Pyridine ring, nitro group, methyl ester Synthetic intermediate for agrochemicals

Electronic Effects and Reactivity

  • Nitro Group Influence: The electron-withdrawing nitro group in (3-nitrophenylsulfanyl)acetic acid enhances the electrophilicity of the sulfur atom, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). In contrast, the imidazole derivative in exhibits basicity due to the aromatic heterocycle, enabling coordination with metal nanoparticles.
  • Xanthate Derivatives : The xanthate-containing analogue (C₆H₁₀O₂S₃) in destabilizes intermediate radicals in RAFT polymerization, enabling controlled radical polymerization of vinyl acetate. This contrasts with the unmodified sulfanylacetic acid, which lacks chain-transfer capabilities.

Functional Group Compatibility

  • Ester vs. Acid : Methyl esters (e.g., ) are more lipophilic than carboxylic acids, enhancing solubility in organic solvents for synthetic applications. The free carboxylic acid group in (3-nitrophenylsulfanyl)acetic acid allows for salt formation or conjugation with biomolecules.

Research Findings and Key Data

Table 2: Key Experimental Data for Selected Compounds

Compound Melting Point (°C) Key Reaction/Application Detection Limit/Sensitivity (if applicable) Reference
(3-Nitrophenylsulfanyl)acetic acid Not reported Intermediate for sulfonamide synthesis N/A
[(1-Methylimidazol-2-yl)sulfanyl]acetic acid Not reported Perchlorate detection via AuNP sensors 0.1 µM (perchlorate)
2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid 44.3 (DSC) RAFT polymerization (Mn ~10,000–50,000 Da) N/A
Methyl [(3-nitropyridin-2-yl)sulfanyl]acetate Not reported Agrochemical precursor N/A

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